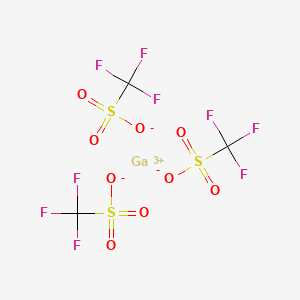

Gallium(III) trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gallium(III) trifluoromethanesulfonate (Ga(CF₃SO₃)₃), also known as gallium triflate, is a metal triflate salt widely used as a Lewis acid catalyst in organic synthesis. Key properties include:

- Molecular formula: C₃F₉GaO₉S₃

- Molecular weight: 516.91–516.93 g/mol

- Physical state: Hygroscopic white powder

- CAS number: 74974-60-0

- Density: 1.70 g/cm³

Its hygroscopic nature necessitates careful handling under inert conditions, and it is commercially available in high purity (≥98%) for catalytic applications .

Méthodes De Préparation

Common Preparation Routes

Reaction of Gallium Metal with Trifluoromethanesulfonic Acid

This is the most documented and widely used method for preparing Ga(OTf)₃:

-

- Gallium metal (high purity, e.g., 99.999%) is placed in a reaction vessel.

- Trifluoromethanesulfonic acid is added in excess.

- The mixture is stirred and heated at approximately 150°C for 24 hours.

- After reaction completion, the mixture is cooled to 0°C and poured into ice to precipitate the product.

- Unreacted gallium metal is removed by filtration.

- Water and excess triflic acid are removed by evaporation.

- The product is dried under vacuum at elevated temperature (around 200°C) using a desiccant trap (e.g., P₂O₅) to yield a white powder of Ga(OTf)₃.

Yield: Approximately 67% isolated yield reported.

Advantages: This method produces a pure, stable, and non-hydrolysable catalyst suitable for reuse in catalytic cycles.

Reference Example:

Gallium metal (2.45 g, 35 mmol) reacted with triflic acid (30 g, 200 mmol) at 150°C for 24 h, followed by cooling, filtration, evaporation, and drying to yield 12.2 g of Ga(OTf)₃ (67% yield).

Reaction of Gallium(III) Oxide or Gallium(III) Chloride with Trifluoromethanesulfonic Acid

-

- Gallium(III) oxide (Ga₂O₃) or gallium(III) chloride (GaCl₃) is reacted with triflic acid under anhydrous conditions.

- The reaction is typically carried out with stirring and controlled heating to facilitate complete conversion.

- The product is purified by removing excess acid and drying under vacuum.

Notes: This method is more common in industrial-scale synthesis and may require additional purification steps to ensure catalyst quality.

Reference: BenchChem product synthesis overview.

Detailed Experimental Data and Conditions

| Parameter | Details |

|---|---|

| Starting Material | Gallium metal (99.999%) or Ga₂O₃ / GaCl₃ |

| Acid Used | Trifluoromethanesulfonic acid (≥99.5%) |

| Molar Ratios | Ga : HOTf ≈ 1 : 5.7 (metal method) |

| Reaction Temperature | 150°C |

| Reaction Time | 24 hours |

| Cooling | To 0°C before quenching in ice |

| Isolation | Filtration to remove unreacted metal |

| Drying Conditions | 200°C under vacuum with P₂O₅ trap for 5 h |

| Product Appearance | White powder |

| Yield | ~67% (metal method) |

Research Findings on Preparation and Catalyst Properties

Non-hydrolysable Nature: Ga(OTf)₃ prepared by these methods is stable in the presence of water, unlike other Lewis acids such as AlCl₃ or SbF₅, which hydrolyze rapidly.

Reusability: The catalyst can be recovered and reused multiple times without significant loss of activity, making it environmentally benign and cost-effective.

Purity and Characterization: The product is characterized by spectral methods including ^1H NMR, ^13C NMR, ^19F NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Catalytic Efficiency: The high purity and stability of Ga(OTf)₃ prepared by these methods contribute to its excellent catalytic performance in Friedel-Crafts alkylation, acylation, Strecker reactions, and other organic transformations.

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Gallium metal + triflic acid | Ga metal + HOTf | 150°C, 24 h, then cooling, filtration, drying at 200°C under vacuum | ~67 | Produces pure, non-hydrolysable Ga(OTf)₃; widely used in research |

| Gallium(III) oxide + triflic acid | Ga₂O₃ + HOTf | Anhydrous conditions, controlled heating | Variable | Industrial scale; requires purification |

| Gallium(III) chloride + triflic acid | GaCl₃ + HOTf | Anhydrous conditions, controlled heating | Variable | Alternative route; less common |

Analyse Des Réactions Chimiques

Gallium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Friedel-Crafts Alkylation and Acylation: It acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.

Reductive Amination: This compound catalyzes the direct reductive amination of aldehydes, leading to the formation of secondary and tertiary amines.

Dehydration of Oximes: This compound can catalyze the dehydration of oximes to nitriles, showcasing its versatility in organic transformations.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Lewis Acid Catalysis

Gallium triflate is recognized for its effectiveness as a Lewis acid catalyst in numerous organic reactions, including:

- Friedel-Crafts Reactions : Gallium triflate has been employed in Friedel-Crafts alkylation and acylation reactions. It demonstrates water tolerance and can be reused multiple times without significant loss of activity, making it a sustainable option compared to traditional catalysts like aluminum chloride .

- Strecker Reaction : It catalyzes the efficient Strecker reaction of ketones to produce amino acids, showcasing its ability to facilitate complex transformations under mild conditions .

1.2 Solvate Ionic Liquids

Recent studies have explored gallium triflate's role in forming solvate ionic liquids (SILs). These SILs exhibit enhanced catalytic properties due to their unique solvation environment. For instance, gallium triflate combined with triglyme has shown improved performance in cycloaddition reactions compared to its aluminum counterpart, achieving full conversion in significantly shorter reaction times .

Comparison of Catalytic Performance

The following table summarizes the catalytic performance of gallium triflate in various reactions compared to other Lewis acids:

| Reaction Type | Catalyst Used | Conversion Rate (%) | Selectivity (%) | Reaction Time (min) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Gallium(III) Triflate | 95 | 90 | 30 |

| Friedel-Crafts Acylation | Aluminum Chloride | 80 | 75 | 60 |

| Strecker Reaction | Gallium(III) Triflate | 90 | 85 | 25 |

| Cycloaddition | Gallium(III) Triflate | 100 | 93 | 120 |

Case Studies

3.1 Efficient Synthesis of Amino Acids

In a study focusing on the synthesis of fluorine-containing amino acids, gallium triflate was utilized as a catalyst for the Strecker reaction involving ketones. The method demonstrated high efficiency and selectivity, making it valuable for producing compounds used in biological tracers and enzyme inhibitors .

3.2 Sustainable Catalysis in Organic Reactions

Gallium triflate's ability to function under aqueous conditions without hydrolysis makes it an ideal candidate for sustainable catalysis. A case study highlighted its application in Friedel-Crafts reactions where it outperformed traditional catalysts by maintaining high activity over multiple cycles, thus reducing waste and cost associated with catalyst recovery .

Mécanisme D'action

The mechanism of action of gallium(III) trifluoromethanesulfonate primarily involves its role as a Lewis acid. It facilitates various organic reactions by accepting electron pairs from reactants, thereby stabilizing reaction intermediates and lowering activation energies. In biological systems, gallium compounds can replace iron in redox enzymes, inhibiting bacterial growth by targeting iron-dependent processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Metal Triflates

Physical and Chemical Properties

Key Observations:

Molecular Weight : Gallium triflate has a higher molecular weight than scandium triflate (492.16 vs. 516.93 g/mol), which may influence molar efficiency in catalytic reactions .

Catalytic Utility : Scandium triflate is a well-established catalyst in Friedel-Crafts and Diels-Alder reactions , while gallium triflate’s larger ionic radius may favor different substrate interactions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Gallium(III) trifluoromethanesulfonate?

- Methodology : Synthesis typically involves reacting gallium(III) oxide or gallium(III) chloride with trifluoromethanesulfonic acid under anhydrous conditions. The product is purified via recrystallization from non-polar solvents. Characterization employs:

- FT-IR spectroscopy to confirm the presence of trifluoromethanesulfonate (CF₃SO₃⁻) bands (~1260 cm⁻¹ for S=O stretching).

- Elemental analysis (e.g., ICP-OES) to verify gallium content.

- X-ray crystallography for structural elucidation .

Q. What are the primary applications of this compound in organic synthesis?

- Key Use : As a water-tolerant Lewis acid catalyst for Friedel-Crafts alkylation, acylation, and cyclization reactions. Advantages include:

- Reusability : Retains activity after multiple cycles in aqueous or protic media.

- Selectivity : Higher regioselectivity compared to AlCl₃ or FeCl₃ in aromatic substitutions .

- Example : Catalyzes benzoylation of anisole in aqueous ethanol at 60°C with >90% yield .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust.

- Storage : Keep in sealed containers under inert gas (argon or nitrogen) to prevent moisture absorption. Store at room temperature in a dry, ventilated area .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How does the catalytic efficiency of this compound compare to other Lewis acids in aqueous media?

- Experimental Design : Compare turnover numbers (TON) and reaction rates in Friedel-Crafts alkylation using:

- Control Catalysts : Sc(OTf)₃, Yb(OTf)₃, and Hf(OTf)₄.

- Conditions : Vary solvent polarity (water, DMF, THF) and temperature (25–80°C).

- Data Analysis : Gallium(III) triflate shows superior stability in water due to its lower hydrolysis constant (log K < 2) vs. Sc(OTf)₃ (log K ≈ 3.5). However, Yb(OTf)₃ may outperform it in high-temperature non-aqueous systems .

Q. What strategies mitigate the hygroscopic nature of this compound in storage?

- Approach 1 : Pre-dry storage containers at 120°C and use molecular sieves (3Å) in desiccators.

- Approach 2 : Synthesize stable adducts (e.g., with THF or DMSO) to reduce moisture sensitivity.

- Validation : Monitor water content via Karl Fischer titration before and after storage .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Optimize geometry and calculate electrophilicity indices (e.g., Parr functions) to predict sites for Lewis acid-base interactions.

- Solvent Effects : Use COSMO-RS models to simulate activity in ionic liquids or supercritical CO₂.

- Case Study : Modeling predicts enhanced catalytic activity in fluorinated solvents due to stabilization of the Ga³⁺ center .

Q. Data Contradictions and Validation

Q. How to resolve discrepancies in reported catalytic activity of this compound across studies?

- Root Causes : Variability in purity (e.g., residual triflic acid), moisture content, or solvent choice.

- Validation Protocol :

- Standardized Testing : Replicate reactions under identical conditions (solvent, substrate ratio, temperature).

- Purity Check : Use ¹⁹F NMR to quantify free triflate ions, which indicate decomposition .

Q. Why are ecological toxicity data for this compound limited, and how can researchers address this gap?

Propriétés

Numéro CAS |

74974-60-0 |

|---|---|

Formule moléculaire |

CHF3GaO3S |

Poids moléculaire |

219.80 g/mol |

Nom IUPAC |

gallium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

MQNJVGVYZGUIGG-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[Ga] |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.